molecular formula C19H14FN3O2 B3976807 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione

5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione

Cat. No. B3976807
M. Wt: 335.3 g/mol
InChI Key: CTEYVWBQLGJNHH-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, including leukemia, lymphoma, and solid tumors. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these cancers.

Mechanism of Action

5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BIM. This leads to the activation of the intrinsic apoptotic pathway, which results in the death of cancer cells. 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione has a high affinity for BCL-2 and does not affect other anti-apoptotic proteins such as BCL-xL and MCL-1.
Biochemical and Physiological Effects
5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth and prolong survival in animal models of CLL and NHL. 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, allowing for once-daily dosing.

Advantages and Limitations for Lab Experiments

5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione has several advantages for use in lab experiments. It is a highly selective inhibitor of BCL-2 and does not affect other anti-apoptotic proteins, allowing for the study of the specific role of BCL-2 in cancer cell survival. 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione is also available in both in vitro and in vivo forms, allowing for the study of its efficacy and pharmacokinetics in animal models.
One limitation of 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione is that it may not be effective in all types of cancer. Some cancers may have alternative survival pathways that are not dependent on BCL-2, making 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione ineffective. Additionally, 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione may have off-target effects that need to be carefully evaluated in lab experiments.

Future Directions

There are several future directions for the study of 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione. One area of research is the development of combination therapies that enhance the efficacy of 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione in cancers that are resistant to single-agent therapy. Another area of research is the identification of biomarkers that predict response to 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, allowing for more personalized treatment approaches. Finally, the development of second-generation BCL-2 inhibitors with improved pharmacokinetic and pharmacodynamic properties is an area of active research.

Scientific Research Applications

5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione has been extensively studied in both preclinical and clinical settings as a potential cancer treatment. It has shown efficacy against various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione is currently in clinical trials for several other types of cancer, including multiple myeloma and solid tumors.

properties

IUPAC Name

(5E)-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-14-7-5-12(6-8-14)10-23-11-13(15-3-1-2-4-17(15)23)9-16-18(24)22-19(25)21-16/h1-9,11H,10H2,(H2,21,22,24,25)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEYVWBQLGJNHH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C4C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C/4\C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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